5-CHLORO-2-[1-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE
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Overview
Description
5-Chloro-2-[1-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a chloro group, a methylphenoxy group, and a benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzonitrile and 4-methylphenol.
Formation of Intermediate: The first step involves the reaction of 4-chlorobenzonitrile with 4-methylphenol in the presence of a base, such as sodium hydroxide, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization in the presence of a catalyst, such as palladium on carbon, to form the benzodiazole ring.
Chlorination: The final step involves the chlorination of the benzodiazole ring using a chlorinating agent, such as thionyl chloride, to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[1-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride, to obtain reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with various functional groups replacing the chloro group.
Scientific Research Applications
5-Chloro-2-[1-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent due to its benzodiazole structure, which is known for various biological activities.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its interactions with biological molecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industrial Applications: It is used in the synthesis of other complex organic compounds and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid: A herbicidal compound with a similar phenoxy structure.
2,4-Dichlorophenoxyacetic acid: Another herbicidal compound with a dichlorophenoxy structure.
Mecoprop: A phenoxy herbicide with a similar mode of action.
Uniqueness
5-Chloro-2-[1-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole is unique due to its specific combination of functional groups and benzodiazole ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
6-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-10-3-6-13(7-4-10)20-11(2)16-18-14-8-5-12(17)9-15(14)19-16/h3-9,11H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBBNRKQHADNNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C2=NC3=C(N2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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